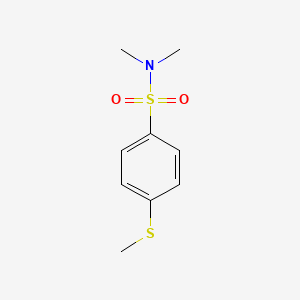![molecular formula C19H16F3NO2 B5815964 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been used extensively in scientific research to study the role of EAATs in these disorders and to develop new treatments targeting these transporters.
作用機序
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide blocks the uptake of glutamate by EAATs by binding to the transporter protein and preventing the conformational changes necessary for substrate transport. This leads to increased extracellular glutamate levels and overstimulation of glutamate receptors, resulting in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects on the nervous system. Studies have shown that 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. It has also been shown to impair synaptic plasticity and learning and memory in animal models. However, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects in some cases, suggesting that its effects may be context-dependent.
実験室実験の利点と制限
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective blocker of EAATs, allowing for precise manipulation of glutamate levels in the brain. It is also relatively stable and easy to use in experiments. However, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has some limitations as well. It can have off-target effects on other transporters and receptors, and its effects may be context-dependent, making it difficult to generalize results across different experimental paradigms.
将来の方向性
There are several future directions for research involving 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new treatments targeting EAATs for neurological disorders. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used as a lead compound for the development of new drugs that target EAATs with greater specificity and efficacy. Another area of interest is the role of EAATs in synaptic plasticity and learning and memory. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used to study the effects of EAAT blockade on these processes, but further research is needed to fully understand the mechanisms involved. Finally, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide may have applications in the study of other neurotransmitter transporters and receptors, as well as in the development of new imaging and diagnostic tools for neurological disorders.
合成法
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5,6-dimethylbenzofuran with 3-(trifluoromethyl)aniline, followed by reaction with 2-amino-2-(hydroxymethyl)propane-1,3-diol and N,N-dimethylformamide to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but all result in the same compound.
科学的研究の応用
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the role of EAATs in neurological disorders. Studies have shown that 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This has been implicated in the pathogenesis of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been used to study the role of EAATs in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-10-7-15-12(3)17(25-16(15)8-11(10)2)18(24)23-14-6-4-5-13(9-14)19(20,21)22/h4-9H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUXMRYAWRPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)



![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)
![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)

